![molecular formula C8H12IN3O4S B115452 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole CAS No. 154475-33-9](/img/structure/B115452.png)
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole” is a chemical compound with the molecular formula C8H12IN3O4S and a molecular weight of 373.17 . It is a second-generation 2-methyl-5-nitroimidazole .
Synthesis Analysis
The synthesis of “1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole” can be achieved from Tinidazole Related Compound B (1-(2-Ethyl-Sulfonylethyl)-2-Methyl-4-Nitroimidazole) .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with an ethylsulfonyl ethyl group, an iodine atom, a methyl group, and a nitro group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 581.7±45.0 °C, and its predicted density is 1.96±0.1 g/cm3. The predicted pKa value is -0.97±0.60 .Scientific Research Applications
Antioxidant Capacity Assessment
The ABTS/PP decolorization assay, which evaluates antioxidant capacity, has been a focal point of research. This assay, leveraging the radical cation-based ABTS●+ and potassium persulfate, is crucial for understanding antioxidant mechanisms, particularly among phenolic antioxidants. Some antioxidants can form coupling adducts with ABTS●+, contributing to their total antioxidant capacity, while others may oxidize without coupling. This distinction is vital for assessing the specificity and relevance of various antioxidants through the ABTS assay, despite its broad application in tracking antioxidant systems during storage and processing (Ilyasov et al., 2020).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives have been extensively reviewed for their potential as antitumor agents. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have shown promise, with some advancing past preclinical testing stages. These structures are significant not only for developing new antitumor drugs but also for synthesizing compounds with diverse biological properties (Iradyan et al., 2009).
Applications in Medicinal Chemistry
Nitroimidazoles, embodying a blend of aromatic imidazole and nitro groups, showcase a vast array of applications in medicinal chemistry. These compounds are actively researched for their roles in antitumor, antibacterial, antifungal, antiparasitic, and other drug applications. Their utility spans from clinical use in anticancer and antimicrobial therapies to diagnostics and supramolecular assemblies, highlighting the versatility and potential of nitroimidazole heterocycles (Li et al., 2018).
Analytical Methods for Antioxidant Activity
The study of antioxidants, crucial across various fields including medicine, has led to the development of numerous tests for assessing antioxidant activity. Methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH offer insights into the kinetics and mechanisms of antioxidant action. These assays, based on chemical reactions and spectrophotometry, have been effectively applied in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Mechanism of Action
While the specific mechanism of action for “1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole” is not provided, it is structurally related to tinidazole, a nitroimidazole antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .
properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-5-iodo-2-methyl-4-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3O4S/c1-3-17(15,16)5-4-11-6(2)10-8(7(11)9)12(13)14/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQQNSOGJTTXBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC(=C1I)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379473 |
Source


|
| Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole | |
CAS RN |
154475-33-9 |
Source


|
| Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

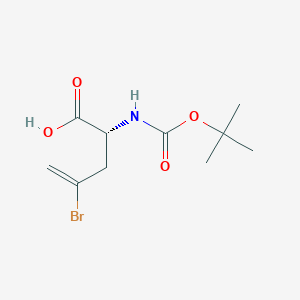
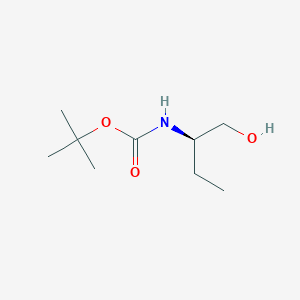
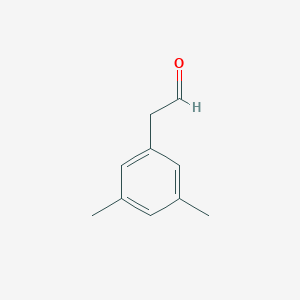

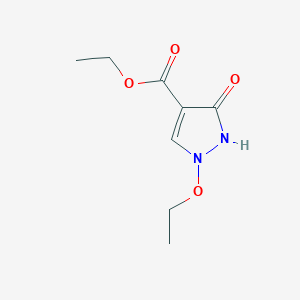
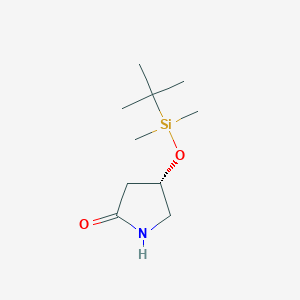
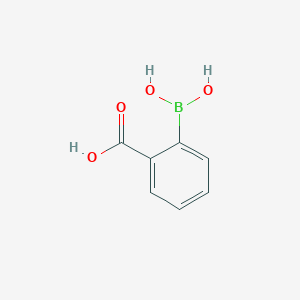


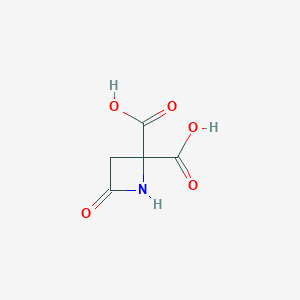
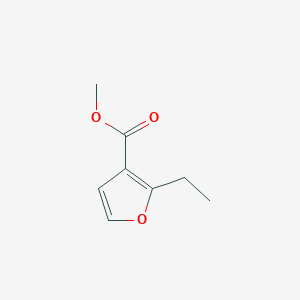
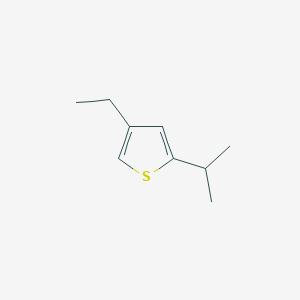
![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B115394.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)